molecular formula C14H18N4O3 B3011972 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1798525-15-1

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3011972
CAS RN: 1798525-15-1
M. Wt: 290.323
InChI Key: IIDIYDMENZYTDN-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse pharmacological activities and is often explored for its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction. Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through related methods. For example, paper describes the synthesis of triazole carboxamides by coupling a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a protected glycerol derivative, followed by amination and deprotection. Similarly, paper reports the synthesis of a triazole carbohydrazide derivative through an acid-catalyzed reaction in ethanol. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. In paper , the structure of a related triazole compound was confirmed by NMR spectroscopy and single-crystal X-ray diffraction, which are common techniques for determining the structure of organic compounds. These techniques would likely be applicable for analyzing the molecular structure of "this compound" as well.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, often acting as ligands in coordination chemistry or as substrates in organic synthesis. The papers provided do not detail specific reactions for the compound , but paper describes the synthesis of a triazole carbohydrazide derivative through a reaction with 4-methoxybenzaldehyde, indicating that triazole derivatives can undergo condensation reactions with aldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of their substituents. While the specific properties of "this compound" are not provided in the papers, paper discusses the crystalline structure and hydrogen bonding of a related triazole compound, which can provide insights into its physical properties. The solubility and stability of the compound can be inferred from its functional groups and molecular geometry, which can be studied using spectroscopic and crystallographic methods.

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of the mentioned compound has shown promising antimicrobial activity. For instance, the synthesis of 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial properties have been a focus. Studies like those conducted by Fandaklı et al. (2012) and Bektaş et al. (2010) have developed compounds that exhibited good activity against various microorganisms, highlighting the potential of such derivatives in combating infections (Fandaklı et al., 2012); (Bektaş et al., 2010).

Synthesis of β-Lactam Antibiotics

Another significant application is in the synthesis of β-lactam antibiotics. Cainelli et al. (1998) described a practical synthesis method for a key intermediate in producing β-lactam antibiotics, demonstrating the compound's role in developing new antibacterial agents (Cainelli et al., 1998).

Development of Antidepressants

The compound's derivatives have also been explored for their potential in developing antidepressant drugs. Mahesh et al. (2011) designed and synthesized a novel series of compounds based on the structural framework of the mentioned chemical, identifying several derivatives with potent anti-depressant-like activity in preclinical models (Mahesh et al., 2011).

Neuropharmacological Research

Research has also delved into the neuropharmacological applications of derivatives, investigating their potential as ligands for brain receptors. Studies on compounds like WAY-100635 have shown promise in neuropharmacology, particularly in understanding serotonin receptors' role in brain function (Hume et al., 1994).

Material Science and Fluorescent Dyes

In material science, derivatives of the compound have been utilized to develop fluorescent dyes and materials. For instance, Padalkar et al. (2015) synthesized a novel class of blue-emitting fluorophores based on N-2-aryl-1,2,3-triazoles, showcasing the compound's utility in creating materials with specific optical properties (Padalkar et al., 2015).

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-18-9-11(16-17-18)14(19)15-8-13(21-3)10-6-4-5-7-12(10)20-2/h4-7,9,13H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDIYDMENZYTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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